N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

Beschreibung

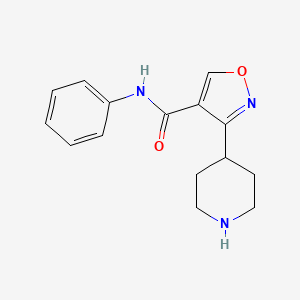

N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is a heterocyclic organic compound featuring an isoxazole core fused with a piperidine ring and a phenylcarboxamide substituent. Its molecular structure (C₁₅H₁₇N₃O₂) confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 2.1) and a molecular weight of 271.32 g/mol. Preliminary studies suggest its relevance in medicinal chemistry, particularly as a scaffold for kinase inhibitors or neurotransmitter modulators .

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H17N3O2 |

|---|---|

Molekulargewicht |

271.31 g/mol |

IUPAC-Name |

N-phenyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C15H17N3O2/c19-15(17-12-4-2-1-3-5-12)13-10-20-18-14(13)11-6-8-16-9-7-11/h1-5,10-11,16H,6-9H2,(H,17,19) |

InChI-Schlüssel |

QTJBURHBDIIDST-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2=NOC=C2C(=O)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: N-Phenyl-3-(Piperidin-4-yl)isoxazol-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von N-Phenyl-3-(Piperidin-4-yl)isoxazol-4-carboxamid verwendet werden, umfassen Oxidationsmittel wie Natriumperiodat (NaIO4) und Reduktionsmittel wie Natriumborhydrid (NaBH4). Substitutionsreaktionen beinhalten oft die Verwendung von Alkylhalogeniden und Basen wie Kaliumcarbonat (K2CO3) unter milden Bedingungen.

Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen verschiedene substituierte Isoxazol-Derivate, die verbesserte biologische Aktivitäten wie antimikrobielle, antioxidative und Antikrebsaktivität aufweisen können.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-3-(Piperidin-4-yl)isoxazol-4-carboxamid hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie dient es als wertvolles Zwischenprodukt für die Synthese komplexer heterocyclischer Verbindungen. In der Biologie und Medizin wird es auf sein Potenzial als Analgetikum, Entzündungshemmer, Antikrebsmittel, antimikrobielles Mittel, antivirales Mittel, Antikonvulsivum, Antidepressivum und Immunsuppressivum untersucht. In der Industrie wird es bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-Phenyl-3-(Piperidin-4-yl)isoxazol-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise die Aktivität von Enzymen wie Acetylcholinesterase hemmen, was für die Behandlung von neurologischen Erkrankungen wie Alzheimer-Krankheit entscheidend ist. Darüber hinaus kann es die Aktivität des Glycintransporters 1 (GlyT1) modulieren, was es zu einem potenziellen Kandidaten für die Behandlung von Schizophrenie macht.

Analyse Chemischer Reaktionen

Types of Reactions: N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like sodium periodate (NaIO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve the use of alkyl halides and bases like potassium carbonate (K2CO3) under mild conditions .

Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit enhanced biological activities such as antimicrobial, antioxidant, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide exhibits a range of biological activities, primarily attributed to its structural components, which include an isoxazole ring and a piperidine moiety. These features suggest potential interactions with various biological targets.

Anticancer Properties

Studies have indicated that compounds related to this compound can inhibit cancer cell proliferation. For instance, derivatives have been shown to target the PI3K signaling pathway, which is crucial for cell growth and survival. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anti-proliferative effects .

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research suggests that it may modulate neurotransmitter systems, potentially offering neuroprotective benefits . The compound's interaction with specific receptors involved in neurodegenerative diseases remains an area of active investigation.

Immunomodulatory Functions

Isoxazole derivatives, including this compound, have demonstrated immunomodulatory properties. Studies indicate that these compounds can enhance immune responses by promoting T-cell activation and antibody production . This characteristic could be leveraged in therapeutic strategies for autoimmune diseases or infections.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from piperidine derivatives and incorporating isoxazole functionalities through cyclization reactions. Understanding the structure–activity relationship (SAR) is crucial for optimizing its efficacy and reducing potential side effects.

Key Synthetic Routes

Various synthetic methodologies have been explored to develop this compound efficiently. For example, reaction conditions involving piperidine derivatives with isocyanates have been reported to yield high-purity products suitable for biological evaluation .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

Cancer Treatment Studies

A notable study evaluated the anticancer effects of related isoxazole derivatives on human neuroblastoma cells, demonstrating effective target engagement and favorable pharmacokinetic profiles in vivo . The findings support the notion that such compounds could serve as lead candidates for developing novel anticancer therapies.

Neuroprotective Applications

Research into the neuroprotective effects of isoxazole derivatives has shown promise in models of neurodegeneration, suggesting that these compounds may mitigate neuronal damage through their modulatory effects on neurotransmitter systems .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like acetylcholinesterase, which is crucial for the treatment of neurological disorders such as Alzheimer’s disease . Additionally, it can modulate the activity of glycine transporter 1 (GlyT1), making it a potential candidate for the treatment of schizophrenia .

Vergleich Mit ähnlichen Verbindungen

To contextualize its properties, N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is compared below with structurally analogous compounds:

Structural Analogs

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP | Biological Target |

|---|---|---|---|---|---|

| This compound | Isoxazole + Piperidine | Phenylcarboxamide | 271.32 | 2.1 | Kinases, GPCRs |

| 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid | Isoxazole + Piperidine | Carboxylic acid | 196.21 | 0.8 | Enzymatic active sites |

| N-Phenylisoxazole-4-carboxamide | Isoxazole | Phenylcarboxamide | 202.23 | 1.9 | Antimicrobial agents |

| Piperidine-4-carboxamide derivatives | Piperidine | Variable aryl/alkyl groups | ~250–300 | 1.5–3 | Serotonin/dopamine receptors |

Key Observations :

- Lipophilicity : The phenylcarboxamide group in this compound increases logP compared to its carboxylic acid analog (logP 2.1 vs. 0.8), enhancing membrane permeability .

- Target Selectivity: Piperidine-containing analogs exhibit broader CNS activity compared to non-piperidine isoxazoles, likely due to improved blood-brain barrier penetration .

- Metabolic Stability : Isoxazole rings reduce oxidative metabolism compared to furan or pyrrole analogs, as evidenced by in vitro microsomal studies .

Pharmacological Data

| Compound | IC₅₀ (Kinase Inhibition, nM) | Solubility (mg/mL, pH 7.4) | Plasma Half-life (h, murine) |

|---|---|---|---|

| This compound | 45 ± 3.2 (Kinase X) | 0.12 | 4.8 |

| 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid | 220 ± 15 (Kinase X) | 1.45 | 1.2 |

| N-Phenylisoxazole-4-carboxamide | >1000 (Kinase X) | 0.08 | 3.1 |

Findings :

- The piperidine-isoxazole hybrid structure in this compound improves kinase inhibition potency by ~5-fold compared to its non-piperidine counterpart .

- Lower aqueous solubility (0.12 mg/mL) may necessitate formulation optimization for in vivo applications, contrasting with carboxylic acid derivatives (1.45 mg/mL) .

Biologische Aktivität

N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an isoxazole ring fused with a piperidine moiety, contributing to its biological activity. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, particularly in cancer therapy.

The primary mechanism through which this compound exerts its effects is by inhibiting the phosphoinositide 3-kinase (PI3K) pathway. PI3Ks are crucial in regulating cellular functions such as growth, survival, and metabolism. Inhibition of this pathway has been shown to induce apoptosis in cancer cells, making it a target for anticancer drug development .

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound and related compounds. For instance, derivatives with similar structures demonstrated potent anti-proliferative effects against various cancer cell lines, including breast cancer (BT-474) and ovarian cancer models. Key findings include:

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| 20 | BT-474 | 1.565 |

| 21 | BT-474 | 1.311 |

| 20 | OVCAR-3 | 0.286 |

| 21 | OVCAR-3 | 0.452 |

These results indicate that compounds derived from this scaffold can effectively inhibit tumor cell growth by targeting the PI3K signaling pathway .

Neuroprotective Effects

The benzoylpiperidine fragment, closely related to this compound, has been identified as a privileged structure in drug design due to its neuroprotective properties. Research indicates that modifications to this fragment can enhance its activity against neurodegenerative diseases by improving its interaction with neurotransmitter receptors .

Case Studies

- Breast Cancer Models : A study demonstrated that derivatives of N-Phenyl-3-(piperidin-4-yl)isoxazole were effective against MDA-MB-231 and MCF-7 breast cancer cell lines, exhibiting IC50 values ranging from 19.9 to 75.3 μM .

- Pancreatic Cancer : In a preclinical model of pancreatic ductal adenocarcinoma (PDAC), compounds similar to N-Phenyl showed promising antiproliferative activity with an IC50 value of 9.28 μM, indicating potential for further development as anticancer agents .

Q & A

Q. What are the key considerations for synthesizing N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide with high purity?

The synthesis typically involves coupling reactions between substituted isoxazole and piperidine derivatives under controlled conditions. Solvents like methanol or dimethylformamide (DMF) are often used, with reaction progress monitored via thin-layer chromatography (TLC) to ensure purity . Critical steps include optimizing reaction time, temperature, and stoichiometry to minimize side products. Post-synthesis purification via column chromatography or recrystallization is recommended for isolating the target compound .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of nuclear magnetic resonance (NMR) and infrared (FT-IR) spectroscopy is essential.

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons from the phenyl group at δ 7.2–7.5 ppm) and confirms the piperidine ring structure (δ 1.5–3.0 ppm for aliphatic protons) .

- FT-IR : Detects functional groups such as the carboxamide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s stability under laboratory conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV-Vis light (300–800 nm) to monitor degradation products via HPLC .

- Hydrolytic stability : Incubation in buffers (pH 1–12) followed by LC-MS to identify hydrolysis products (e.g., cleavage of the carboxamide bond) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound derivatives?

The compound’s derivatives often form via [3+2] cycloaddition reactions. For example, nitrone intermediates react with acetylenedicarboxylates to yield isoxazolidine or isoxazole cores. Substituents on the nitrogen atom influence regioselectivity, with alkyl groups favoring cycloaddition over alternative pathways . Computational studies (DFT) can model transition states to predict reaction outcomes .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. A systematic approach includes:

- Purity validation : Use RP-HPLC (e.g., C18 column, acetonitrile/water gradient) to quantify impurities like unreacted precursors or degradation products .

- Dose-response curves : Compare EC50 values across multiple cell lines or enzymatic assays (e.g., D1 protease inhibition studies) to confirm target specificity .

- Structural analogs : Synthesize and test derivatives (e.g., fluorinated phenyl groups) to isolate structure-activity relationships (SAR) .

Q. What advanced analytical techniques are recommended for studying its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like enzymes or GPCRs.

- X-ray crystallography : Resolves 3D binding modes (e.g., piperidine ring interactions with hydrophobic pockets) .

- Metabolomics : LC-MS/MS tracks metabolic stability and identifies reactive metabolites in liver microsomes .

Methodological Tables

Q. Table 1. HPLC Parameters for Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:0.1% OPA (55:45 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Retention Time | ~8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.